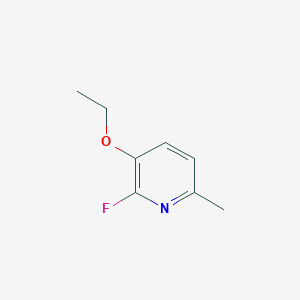

3-Ethoxy-2-fluoro-6-methyl-pyridine

Descripción general

Descripción

3-Ethoxy-2-fluoro-6-methyl-pyridine is a chemical compound with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-fluoro-6-methyl-pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-fluoro-6-methylpyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Ethoxy-2-fluoro-6-methyl-pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethoxy or fluoro groups are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine N-oxides .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that 3-Ethoxy-2-fluoro-6-methyl-pyridine exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, making it a candidate for antibiotic development. The minimum inhibitory concentration (MIC) for these pathogens was reported at 32 µg/mL.

Anticancer Properties:

The compound has also been investigated for its anticancer effects. Studies demonstrate that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. Its interaction with specific proteins related to cancer progression has been documented, highlighting its potential as a therapeutic agent.

Agrochemicals

Due to its structural features, this compound is explored in the development of agrochemicals. Its fluorinated nature may enhance the stability and efficacy of pesticides by improving their interaction with biological targets in pests. Research into the synthesis of fluorinated agrochemical compounds often utilizes derivatives like this pyridine to achieve desired biological activity while minimizing environmental impact .

Materials Science

In materials science, the compound's unique properties allow it to be used in the synthesis of novel materials with specific electronic or optical characteristics. Its ability to participate in various chemical reactions makes it a valuable building block for creating advanced polymers and composites with tailored properties for electronics or coatings .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. The results indicated a MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong potential as an antimicrobial agent.

Study on Anticancer Activity

In another investigation focusing on cancer treatment, researchers found that this compound could inhibit cell growth in multiple cancer cell lines. The mechanism involved modulation of apoptosis-related proteins and interference with cell cycle regulation, showcasing its potential as an anticancer drug candidate.

Mecanismo De Acción

The mechanism of action of 3-Ethoxy-2-fluoro-6-methyl-pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 3-Ethoxy-2-fluoro-6-methyl-pyridine include:

2-Fluoro-6-methylpyridine: Lacks the ethoxy group but shares the fluoro and methyl substituents.

3-Ethoxy-2-methylpyridine: Lacks the fluoro group but shares the ethoxy and methyl substituents.

2,3,5,6-Tetrafluoropyridine: Contains multiple fluoro substituents but lacks the ethoxy and methyl groups

Uniqueness

The uniqueness of this compound lies in its specific combination of ethoxy, fluoro, and methyl substituents on the pyridine ring. This unique structure imparts distinct physical and chemical properties, making it valuable for various research and industrial applications .

Actividad Biológica

Overview

3-Ethoxy-2-fluoro-6-methyl-pyridine (C8H10FNO) is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. With a molecular weight of 155.17 g/mol, this compound is primarily studied for its applications in medicinal chemistry, particularly as a pharmaceutical intermediate and in agrochemical development.

The synthesis of this compound typically involves the reaction of 2-fluoro-6-methylpyridine with ethyl iodide, facilitated by a base such as potassium carbonate in solvents like dimethylformamide (DMF) at elevated temperatures. This method allows for the selective introduction of the ethoxy group while maintaining the integrity of the pyridine ring structure.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound can modulate enzyme activity and affect metabolic pathways through its binding to specific receptors or enzymes. This interaction often leads to alterations in cellular processes, making it a candidate for further pharmacological exploration.

Biological Activity

Research on this compound has indicated several potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it relevant in the fight against antibiotic-resistant bacteria.

- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic diseases .

- Pharmacological Potential : The compound is being investigated for its potential use as an active pharmaceutical ingredient due to its unique structure and biological interactions.

Case Studies and Research Findings

Several studies have explored the biological implications of fluorinated pyridines, including this compound:

- Study on Antimicrobial Resistance : A study highlighted the role of fluorinated compounds in overcoming antibiotic resistance, suggesting that derivatives like this compound could be developed into new antimicrobial agents .

- Enzymatic Activity : Research indicated that compounds with similar structures can act as inhibitors of key enzymes involved in bacterial cell wall synthesis and protein translation, suggesting that this compound may possess similar properties .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Fluoro-6-methylpyridine | Lacks ethoxy group | Moderate antimicrobial activity |

| 3-Ethoxy-2-methylpyridine | Lacks fluoro group | Limited enzymatic inhibition |

| 2,3,5,6-Tetrafluoropyridine | Multiple fluoro substituents | Stronger enzyme inhibition |

This table illustrates how the combination of ethoxy and fluoro groups in this compound may confer distinct biological properties compared to its analogs.

Propiedades

IUPAC Name |

3-ethoxy-2-fluoro-6-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-3-11-7-5-4-6(2)10-8(7)9/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEUNZIWQHZNOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(C=C1)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.